3-(2-{[(4-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[(pyridin-2-yl)methyl]propanamide
Description
This compound features a central 1,3-thiazole ring substituted at position 4 with a propanamide chain linked to a pyridin-2-ylmethyl group. Position 2 of the thiazole bears a carbamoyl urea moiety attached to a 4-methoxyphenyl group.
Properties
IUPAC Name |
3-[2-[(4-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(pyridin-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3S/c1-28-17-8-5-14(6-9-17)23-19(27)25-20-24-16(13-29-20)7-10-18(26)22-12-15-4-2-3-11-21-15/h2-6,8-9,11,13H,7,10,12H2,1H3,(H,22,26)(H2,23,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QICBWUODYDDLEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CCC(=O)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-{[(4-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[(pyridin-2-yl)methyl]propanamide has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 417.5 g/mol. It features a thiazole ring, a pyridine moiety, and a methoxyphenyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₅O₃S₂ |
| Molecular Weight | 417.5 g/mol |
| CAS Number | 1040666-30-5 |
Antimicrobial Activity
Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. The compound has shown promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, compounds with similar thiazole structures have demonstrated minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 µg/mL against resistant strains .
Anticancer Potential
Thiazole derivatives are also being explored for their anticancer properties. Research indicates that compounds with similar structural motifs can inhibit cell proliferation in various cancer cell lines. For example, derivatives containing the thiazole ring have been reported to induce apoptosis in breast cancer cells through the activation of caspase pathways . The specific compound may enhance this effect due to the presence of the methoxyphenyl group, which can modulate signaling pathways involved in cell survival.
Anti-inflammatory Effects
The anti-inflammatory properties of thiazoles are well-documented. Compounds similar to the one discussed have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests that the target compound may also possess anti-inflammatory activity, potentially making it useful in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. The following factors are essential:
- Substituents on the Thiazole Ring : Modifications at various positions on the thiazole ring can significantly influence antibacterial and anticancer activities.
- Pyridine Moiety : The presence of a pyridine group has been linked to improved binding affinity to target enzymes or receptors involved in disease processes.
- Methoxy Group : The methoxy group enhances lipophilicity, improving cellular uptake and bioavailability.
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of thiazole derivatives against clinical isolates of E. coli. Results indicated that compounds with methoxy substitutions exhibited lower MIC values compared to their non-substituted counterparts .
- Anticancer Activity : In vitro studies on breast cancer cell lines showed that certain thiazole derivatives led to a significant reduction in cell viability, with IC50 values indicating potent anticancer effects .
Comparison with Similar Compounds
Thiazole-Based Derivatives with Aromatic Amines
- N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3-pyridinamine (PubChem: 714205): Shares the 4-methoxyphenyl-thiazole backbone but lacks the propanamide chain.
- 3-[(4-Chlorophenyl)sulfonyl]-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]propanamide (ChemSpider: MFCD07191127):
Replaces the carbamoyl urea with a sulfonyl group. This substitution introduces stronger electron-withdrawing effects, which may alter binding affinities in enzymatic assays .
Compounds with Carbamoyl/Urea Moieties
- 3-(4-{[(4-Fluorophenyl)carbamoyl]amino}-1H-pyrazol-1-yl)-N-(2-methylpyridin-4-yl)benzamide (PDB Ligand 3HN): Features a pyrazole-carbamoyl group instead of thiazole. The fluorophenyl group enhances metabolic stability but may reduce solubility compared to the methoxyphenyl analog .
- N-(1,3-Dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide: Demonstrates 1.4× higher antioxidant activity than ascorbic acid, attributed to the isoindoline-dione moiety. However, its anticancer efficacy against glioblastoma (U-87) is lower than the target compound’s predicted activity .
Propanamide Derivatives with Heterocyclic Substituents
- N-[3-(Dimethylamino)propyl]-2-{[(4-formamido-1-methyl-1H-pyrrol-2-yl)carbonyl]amino}-5-isopropyl-1,3-thiazole-4-carboxamide: Incorporates a dimethylaminopropyl group, enhancing basicity and membrane permeability. The pyrrole-carbonyl substituent may confer distinct kinase inhibition profiles .
- 2-(2-Methoxyphenyl)-N-(3-(5-(2-((4-morpholin-4-ylphenyl)amino)pyrimidin-4-yl)imidazo[2,1-b][1,3]thiazol-6-yl)phenyl)acetamide: Combines imidazothiazole and pyrimidine motifs.
Critical Analysis of Divergent Results
- Antioxidant vs. Anticancer Trade-offs : Compounds with isoindoline-dione or naphthalene groups () excel in radical scavenging but show weaker anticancer effects, possibly due to reduced cellular penetration.
- Role of Substituents : The propanamide chain in the target compound may enhance solubility and target binding compared to sulfonyl or pyridinyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
